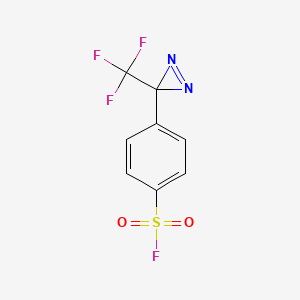

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride

Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride is a specialized chemical reagent combining a trifluoromethyl-diazirine group with a sulfonyl fluoride moiety. The diazirine group is photolabile, enabling carbene generation upon UV irradiation (~350 nm), which facilitates covalent crosslinking in photolabeling applications . The sulfonyl fluoride group is electrophilic, reacting selectively with nucleophilic residues (e.g., tyrosine, lysine) in biological systems, making it valuable for activity-based protein profiling (ABPP) and covalent drug discovery .

Properties

Molecular Formula |

C8H4F4N2O2S |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H4F4N2O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H |

InChI Key |

JAULIRAHFOKLIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a diazirine precursor, followed by sulfonylation. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Photochemical Reactions: The diazirine ring can undergo photochemical reactions, leading to the formation of reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl compounds, and photochemically activated intermediates.

Scientific Research Applications

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl and diazirine functionalities.

Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions by forming covalent bonds upon UV irradiation.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazirine ring can be activated by UV light to form reactive intermediates. These intermediates can then interact with specific molecular targets, such as proteins or enzymes, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogs in terms of structure, reactivity, and applications.

Reactivity and Stability

- Photolysis : TPD and the benzoic acid analog generate carbenes upon UV exposure, enabling covalent binding to biomolecules. The sulfonyl fluoride derivative likely shares this property but with enhanced selectivity due to the sulfonyl group .

- Electrophilicity : Sulfonyl fluorides exhibit slower hydrolysis than chlorides, enabling prolonged activity in aqueous environments. This contrasts with sulfonyl chlorides, which react rapidly but lack stability .

- Thermal Stability : Diazirine-containing compounds (e.g., TPD) are stable ≤75°C in dark conditions, making them suitable for long-term storage .

Research Findings

Photolysis Efficiency : TPD photolyzes within minutes at 350 nm, yielding 65% carbene and 35% diazo isomer. Similar kinetics are expected for the sulfonyl fluoride derivative .

Synthetic Versatility : Diazirine-sulfonyl chlorides serve as intermediates for synthesizing sulfonamides and esters, as shown in NLRP3 inhibitor development .

Stability in Biological Systems : The benzoic acid analog remains stable in water/acetonitrile solutions, suggesting the sulfonyl fluoride variant could maintain integrity in physiological conditions .

Biological Activity

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C₈H₄F₃N₂O₂S

- Molecular Weight : 284.64 g/mol

- CAS Number : 2089731-83-7

The biological activity of compounds like 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride is often attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and alters electronic characteristics. These modifications can lead to improved interactions with biological targets, such as proteins involved in cancer progression or bacterial resistance mechanisms .

Antibacterial Activity

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives similar to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride were tested against various bacterial strains, showing promising results:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 8 | E. coli | 4.88 µg/mL |

| Compound 9 | B. mycoides | Not specified |

| Compound 7 | C. albicans | Not specified |

These findings suggest that the trifluoromethyl substitution may enhance the antibacterial efficacy of the sulfonyl derivatives .

Anticancer Activity

The anticancer potential of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride has been explored through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (Doxorubicin, µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 17.8 | Not specified |

| HePG2 | 12.4 | Not specified |

| HOS | 17.6 | Not specified |

The mechanism underlying this activity includes down-regulation of key oncogenes such as EGFR, KRAS, and TP53, indicating a potential pathway for therapeutic intervention in cancer treatment .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated a series of urea derivatives containing sulfonyl groups, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited superior antibacterial properties compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .

- Investigation of Anticancer Properties : In another study, various derivatives were tested against multiple human cancer cell lines, revealing that compounds with the trifluoromethyl group showed enhanced cytotoxicity and down-regulated several cancer-related genes, thus suggesting their potential role in targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.